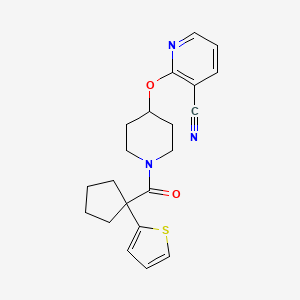

2-((1-(1-(Thiophen-2-yl)cyclopentanecarbonyl)piperidin-4-yl)oxy)nicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The desired Schiff bases were prepared by condensation of one mole of 2-(piperidin-4-yl)ethanamine with 1.2 mole of the corresponding aldehydes .

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a cyclopentane ring, a piperidine ring, and a nitrile group. Further structural analysis could be performed using techniques such as NMR, FTIR, UV-Vis, MS, EA, EDS, and TG .

Scientific Research Applications

Hypervalent Iodine Oxidation and Synthesis of Nitriles

Research has explored the use of hypervalent iodine for the oxidation of amines to produce nitriles, ketones, and lactams, demonstrating the versatility of iodine(III) compounds in organic synthesis. This approach provides a pathway for the transformation of primary aliphatic amines and cycloalkylamines into valuable products (Moriarty et al., 1988).

Synthesis of Substituted Nicotinonitriles

Another study presented a method for preparing 4-(thiophen-2-yl)-substituted nicotinonitriles, showcasing a three-step procedure that includes condensation and cyclization. This work contributes to the synthetic routes available for constructing complex molecules containing the nicotinonitrile group, which is structurally related to the compound (Hakobyan et al., 2020).

Phenyliodine(III) Bis(trifluoroacetate) Mediated Synthesis

The synthesis of isoxazoline or isoxazole derivatives via phenyliodine(III) bis(trifluoroacetate) mediated reactions of nitrile oxides showcases a strategy for creating heterocyclic compounds. This methodology could be relevant for constructing frameworks similar to the queried compound, illustrating the diverse applications of iodine(III) reagents in organic synthesis (Balalas et al., 2015).

Anti-bacterial and Anti-cancer Activities

Several studies on novel heterocyclic compounds containing thiophene and pyrimidine derivatives demonstrate significant biological activities, including anti-bacterial and anti-cancer properties. These findings underscore the importance of structural motifs similar to those in the compound of interest for developing therapeutic agents (Khalid et al., 2016), (Albratty et al., 2017).

properties

IUPAC Name |

2-[1-(1-thiophen-2-ylcyclopentanecarbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c22-15-16-5-3-11-23-19(16)26-17-7-12-24(13-8-17)20(25)21(9-1-2-10-21)18-6-4-14-27-18/h3-6,11,14,17H,1-2,7-10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMDKWLZMEKHTQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2604062.png)

![ethyl N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]carbamate](/img/structure/B2604063.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2604064.png)

![1'-(4-(thiophen-3-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2604065.png)

![2-chloro-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-nitrobenzamide](/img/structure/B2604067.png)

![(E)-2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2604071.png)

![2-{[1-(4-chlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate](/img/structure/B2604075.png)

![8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604081.png)

![(2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride](/img/structure/B2604083.png)